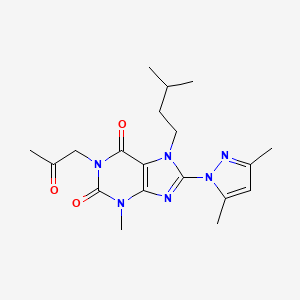
8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-1-(2-oxopropyl)purine-2,6-dione
Overview
Description
8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-1-(2-oxopropyl)purine-2,6-dione is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by its unique substituents, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-1-(2-oxopropyl)purine-2,6-dione typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including alkylation, acylation, and cyclization reactions. The reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial to maximize efficiency and minimize costs. Purification techniques, such as crystallization, distillation, and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-1-(2-oxopropyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its effects on cellular processes and pathways can provide insights into its potential therapeutic applications.
Medicine
The compound may have potential medicinal applications, such as acting as a drug candidate for the treatment of specific diseases. Its interactions with biological targets can be investigated to determine its efficacy and safety.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings. Its chemical properties can be exploited to create products with specific characteristics.
Mechanism of Action
The mechanism of action of 8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-1-(2-oxopropyl)purine-2,6-dione involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological effects. The compound’s structure allows it to bind to specific sites on its targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives, such as:
- 6-Mercaptopurine
- Azathioprine
- Caffeine
Uniqueness
What sets 8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-1-(2-oxopropyl)purine-2,6-dione apart is its unique substituents, which may impart distinct chemical and biological properties. These differences can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-1-(2-oxopropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3/c1-11(2)7-8-23-15-16(20-18(23)25-13(4)9-12(3)21-25)22(6)19(28)24(17(15)27)10-14(5)26/h9,11H,7-8,10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKUSKRLJSQYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)CC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


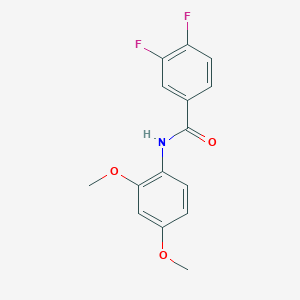
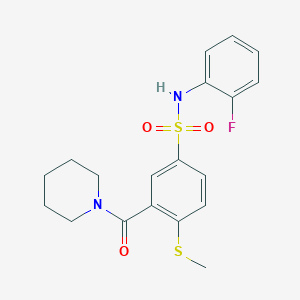
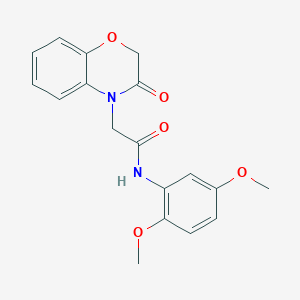
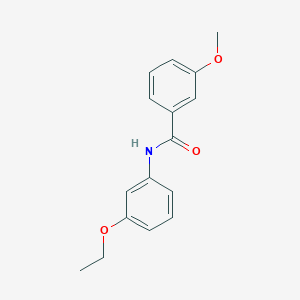
![N,N-diethyl-3-{[4-(2-methoxyethoxy)benzoyl]amino}benzamide](/img/structure/B4450247.png)
![2-{4-[(cycloheptylamino)methyl]-2-methoxyphenoxy}ethanol hydrochloride](/img/structure/B4450249.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4450254.png)
![2,5-dimethyl-3-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4450260.png)
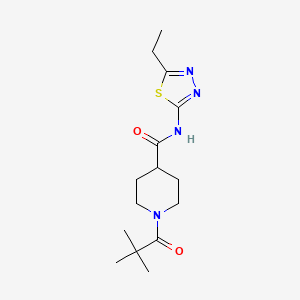
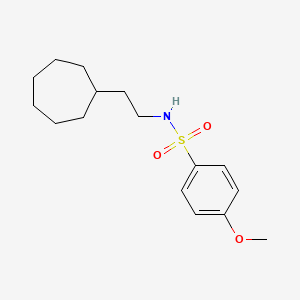
![N-(3-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)benzyl]methanesulfonamide](/img/structure/B4450281.png)
![3-methyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine](/img/structure/B4450295.png)
![1-(2,6-dichlorophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4450300.png)
![N-[3-(4-methylphenyl)propyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4450304.png)
